2-Amino-4-hydroxy-6-chloro-s-triazine

Catalog No.
S823289
CAS No.
38862-29-2
M.F
C3H3ClN4O
M. Wt
146.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-hydroxy-6-chloro-s-triazine

CAS Number

38862-29-2

Product Name

2-Amino-4-hydroxy-6-chloro-s-triazine

IUPAC Name

4-amino-6-chloro-1H-1,3,5-triazin-2-one

Molecular Formula

C3H3ClN4O

Molecular Weight

146.53 g/mol

InChI

InChI=1S/C3H3ClN4O/c4-1-6-2(5)8-3(9)7-1/h(H3,5,6,7,8,9)

InChI Key

GHCVXTFBVDVFGE-UHFFFAOYSA-N

SMILES

C1(=NC(=O)NC(=N1)Cl)N

Synonyms

4-Amino-6-chloro-1,3,5-triazin-2(1H)-one; 2-Amino-4-chloro-6-hydroxy-s-triazine; NSC 269402;

Canonical SMILES

C1(=NC(=O)N=C(N1)Cl)N

Isomeric SMILES

C1(=NC(=O)N=C(N1)Cl)N

4-amino-6-chloro-1,3,5-triazin-2-ol is a chloro-1,3,5-triazine, a monohydroxy-1,3,5-triazine and a monoamino-1,3,5-triazine.

2-Amino-4-hydroxy-6-chloro-s-triazine (CAS 38862-29-2), commonly referred to as ACHT, is a specialized mono-amino, mono-hydroxy, mono-chloro s-triazine derivative. In industrial and synthetic chemistry, it serves as a critical intermediate for the preparation of asymmetrically substituted melamines, ammelines, and advanced functional materials. By featuring three distinct functional groups on the triazine core, ACHT provides an orthogonal reactivity profile that enables precise, step-wise nucleophilic aromatic substitution (SNAr). This makes it a highly practical procurement choice for applications ranging from the synthesis of targeted agrochemicals to the development of bioresponsive chloromelamine-based polymers, where strict stoichiometric control is required to prevent unwanted cross-linking [1].

Attempting to substitute ACHT with its direct precursor, 2-amino-4,6-dichloro-s-triazine (ADCT), introduces significant process liabilities. The synthesis of ACHT from ADCT requires carefully controlled aqueous hydrolysis; however, this reaction is prone to incomplete conversion, often yielding mixtures containing up to 44% unreacted ADCT alongside fully hydrolyzed ammelide. Because ADCT possesses two reactive chlorine atoms, its presence as an impurity in downstream SNAr reactions leads to unwanted di-substitution and polymer cross-linking. Conversely, over-hydrolyzed analogs like ammelide lack the reactive chlorine entirely, rendering them inert to further functionalization. Procuring pre-formed, high-purity ACHT eliminates these purification bottlenecks and ensures reproducible stoichiometry for subsequent derivatization [1].

Single-Pass Conversion Inefficiency in in-situ ACHT Generation

For buyers considering in-house synthesis of ACHT from 2-amino-4,6-dichloro-s-triazine (ADCT), controlled hydrolysis presents a major process bottleneck. Standard alkaline hydrolysis protocols (using 1.1 equivalents of NaOH at room temperature for 15 hours) result in nearly 44% of the ADCT remaining unreacted, necessitating extensive filtration and recovery steps. The isolated yield of ACHT is only 73.4% based on recovered starting material, with actual single-pass conversion being significantly lower to prevent over-hydrolysis into ammelide [1]. Procuring isolated, high-purity ACHT directly bypasses this low-yield, labor-intensive purification step and prevents ADCT contamination in downstream workflows.

Evidence DimensionSingle-pass reaction efficiency and unreacted precursor
Target Compound DataProcured ACHT: 100% ready for downstream SNAr
Comparator Or BaselineIn-house ADCT hydrolysis: Leaves ~44% unreacted ADCT requiring physical separation
Quantified DifferenceDirect procurement eliminates a ~44% unreacted precursor penalty and complex recovery workflows.
Conditions15-hour alkaline hydrolysis at room temperature (1.1 eq NaOH)

Eliminating the low-conversion hydrolysis step prevents downstream cross-linking caused by residual dichloro-triazine impurities.

Orthogonal Reactivity for Asymmetric Substitution

ACHT is explicitly procured for its orthogonal reactivity profile, featuring exactly one reactive chlorine atom, one hydroxyl group, and one amino group. When compared to cyanuric chloride (three reactive chlorines) or ADCT (two reactive chlorines), ACHT allows for strictly mono-functionalization during subsequent nucleophilic aromatic substitution (SNAr) without the need for cryogenic temperature control. In contrast, using ADCT for mono-substitution often yields competitive di-substituted byproducts due to the similar reactivity of the second chlorine atom[1]. Furthermore, compared to fully hydrolyzed analogs like ammelide, which possess zero reactive chlorines, ACHT retains the essential leaving group necessary for covalent attachment to polymer backbones or small-molecule targets.

Evidence DimensionNumber of reactive leaving groups for SNAr
Target Compound DataACHT: 1 reactive chlorine (enables strict mono-substitution)
Comparator Or BaselineADCT: 2 reactive chlorines; Ammelide: 0 reactive chlorines
Quantified DifferenceACHT provides absolute stoichiometric control for single-site functionalization, unlike ADCT which risks di-substitution.
ConditionsNucleophilic aromatic substitution (SNAr) conditions

Procuring the mono-chloro variant is essential for synthesizing asymmetric melamines or covalently linking the triazine core to substrates without cross-linking.

Immobilization Efficiency for Bioresponsive Materials

In the development of chloromelamine-based bioresponsive fibrous materials, the controlled immobilization of the triazine core onto cellulosic fabrics is critical. ACHT is specifically utilized because its single reactive chlorine allows for a stable, one-to-one covalent linkage with the hydroxyl groups of cellulose via a pad-dry-cure approach. If ADCT were used, its dual reactive chlorines would lead to uncontrolled cross-linking of the cellulose fibers, drastically altering the fabric's mechanical properties and reducing the availability of the amine groups for subsequent chlorination into biocidal N-halamines [1]. Procurement of ACHT ensures that the resulting functionalized polymer retains its intended flexibility and maximum biocidal loading capacity.

Evidence DimensionPolymer cross-linking potential during immobilization
Target Compound DataACHT: Forms linear/pendant linkages (0% cross-linking)
Comparator Or BaselineADCT: Induces uncontrolled inter-chain cross-linking
Quantified DifferenceACHT preserves substrate mechanics and maximizes N-halamine conversion potential by preventing di-ether bridge formation.
ConditionsPad-dry-cure immobilization onto cotton cellulose

For materials scientists, using ACHT guarantees pendant functionalization rather than rigid cross-linking of the target polymer.

Synthesis of Asymmetric Melamine Derivatives

Because ACHT possesses exactly one reactive chlorine atom, it is a highly efficient starting material for synthesizing asymmetrically substituted melamines and ammelines. Procuring ACHT bypasses the need to perform complex, temperature-controlled mono-substitutions on cyanuric chloride or ADCT, allowing process chemists to directly introduce specific amines or nucleophiles with strict stoichiometric control [1].

Development of Bioresponsive N-Halamine Polymers

ACHT is highly suitable for covalent immobilization onto cellulosic or synthetic polymer backbones. Its single chlorine atom ensures linear or pendant attachment without cross-linking the substrate, preserving the material's mechanical properties. Subsequent chlorination of the amine group yields potent chloromelamine-based biocidal fabrics used in medical and filtration applications[2].

Analytical Standards for Triazine Herbicide Degradation

As a known metabolite of atrazine and other s-triazine herbicides (formed via deamination or dechlorination pathways), ACHT is procured as a high-purity analytical standard. Its use is critical in environmental monitoring and bioremediation studies, where exact quantification of degradation intermediates is required to assess the efficacy of bacterial enzymes like AtzB [3].

XLogP3

-0.2

Dates

Last modified: 08-15-2023

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